Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-
Description
Table 1: Structural Comparison of Quinoline Derivatives
- Electronic Effects : The 3-pyridinyl group at C2 withdraws electrons via inductive effects, polarizing the quinoline core more strongly than alkyl substituents.
- Steric Bulk : The isopropyl group at C8 increases steric hindrance compared to methyl or hydrogen, potentially limiting binding in biological targets.
- Hydrogen Bonding : Carboxylic acid-containing derivatives (e.g., , ) exhibit enhanced hydrogen-bonding capacity versus the non-acidic target compound.
Properties
CAS No. |
609354-47-4 |
|---|---|
Molecular Formula |
C18H18N2 |
Molecular Weight |
262.3 g/mol |
IUPAC Name |
4-methyl-8-propan-2-yl-2-pyridin-3-ylquinoline |
InChI |
InChI=1S/C18H18N2/c1-12(2)15-7-4-8-16-13(3)10-17(20-18(15)16)14-6-5-9-19-11-14/h4-12H,1-3H3 |
InChI Key |
WTSOIJQTNQZROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2C(C)C)C3=CN=CC=C3 |
Origin of Product |
United States |
Biological Activity
Quinoline derivatives, including Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound is characterized by its complex structure, which contributes to its pharmacological properties. The following sections will detail the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of approximately 220.27 g/mol. It features a quinoline core with methyl and isopropyl substituents, as well as a pyridine ring. This structural arrangement is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinoline derivatives. For instance, a library of iodo-quinoline derivatives was synthesized, demonstrating notable antimicrobial activity against various bacterial strains. The presence of specific substituents on the quinoline structure significantly influenced their efficacy:
| Compound | Activity Against Staphylococcus epidermidis | Activity Against E. coli |
|---|---|---|
| 4a | High | Moderate |
| 4b | Moderate | High |
| 4c | Low | Low |
The compound 4a exhibited the highest activity against S. epidermidis, while 4b showed significant effectiveness against E. coli .
Anticancer Properties
Quinoline derivatives have also been investigated for their anticancer properties. A study focusing on novel 4-acrylamido-quinoline derivatives revealed that these compounds exhibit potent inhibitory effects on cancer cell lines such as prostate cancer (PC3) and colorectal cancer (HCT116). The representative compound 8i demonstrated:
- IC50 Values : Ranged from 0.5 to 2.03 nM in vitro.
- Mechanism : Inhibition of the PI3K/Akt/mTOR signaling pathway, crucial for cancer cell proliferation.
The results indicate that modifications at the C-3 and C-4 positions of the quinoline template can enhance binding affinity to target proteins involved in cancer progression .
Case Studies
- Study on Antitubercular Activity : A series of quinolinone-thiosemicarbazones were designed and evaluated against Mycobacterium tuberculosis. The best-performing compounds exhibited excellent activity, surpassing standard treatments like isoniazid. The study emphasized the significance of structural modifications in enhancing biological activity .
- Cytotoxicity Assessment : Research involving benzotriazole-substituted quinolines demonstrated pronounced cytostatic effects on various cancer cell lines, with IC50 values ranging from 1.23 to 7.39 µM for the most potent compounds .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C16H16N2
Molecular Weight : 252.31 g/mol
CAS Number : 107027-39-4
The structure of the compound features a quinoline core with a methyl group and an isopropyl group, which contribute to its unique chemical behavior. The presence of the pyridine moiety enhances its biological activity.
Antiviral Applications
Recent studies have highlighted the efficacy of quinoline derivatives as antiviral agents. Research indicates that certain quinoline compounds exhibit potent activity against various viral strains, including:
- Human Immunodeficiency Virus (HIV)
- Zika Virus
- Ebola Virus
For instance, a study demonstrated that specific quinoline derivatives were synthesized and tested against these viruses, showing promising results in inhibiting viral replication through mechanisms involving interference with viral entry or replication processes .
Antibacterial Properties
Quinoline derivatives are known for their antibacterial activities against a range of Gram-positive and Gram-negative bacteria. A notable study synthesized several derivatives of 4-methyl-2-(4-substituted phenyl) quinoline , which were evaluated for their antibacterial effectiveness. The results indicated significant inhibition zones against:
| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) |
|---|---|---|---|
| Q1 | 25 | 11 | 34 |
| Q2 | 25 | 9 | 35 |
| Q3 | 25 | 10 | 35 |
| Q4 | 20 | 10 | 33 |
| Streptomycin (Control) | 25 | 24 | 28 |
These findings suggest that the synthesized quinoline derivatives possess significant antibacterial activity, comparable to standard antibiotics .
Anticancer Potential
Quinoline derivatives have also been studied for their anticancer properties. Research has shown that compounds containing the quinoline scaffold can induce apoptosis in cancer cells through various pathways, including:
- Inhibition of DNA synthesis
- Induction of oxidative stress
A recent study focused on the synthesis of novel quinoline derivatives and their evaluation against cancer cell lines demonstrated that these compounds exhibited cytotoxic effects, leading to cell death at micromolar concentrations .
Comparison with Similar Compounds
Key Observations :
- Position 4: Methyl (current compound) vs. chloro () or hydroxy ().
- Position 8 : Isopropyl (current compound) vs. methyl () or nitro (). Bulky isopropyl may reduce metabolic clearance compared to smaller substituents .
- Position 2 : 3-Pyridinyl (current compound) vs. styryl () or pyrimidinyl (). The 3-pyridinyl group enables hydrogen bonding with receptors, similar to pyrimidinyl in anticancer hybrids .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Nitro or hydroxy substituents () lower LogP, improving solubility but limiting membrane permeability .
Preparation Methods
Condensation Reactions
General Mechanism : Condensation reactions often involve the reaction of an amine with a carbonyl compound, leading to the formation of an imine intermediate that can undergo cyclization to form the quinoline structure.
Example : A common method includes the use of 2-aminophenol and substituted acetophenones under acidic conditions to yield quinoline derivatives with high yields.
Cyclization Processes
General Mechanism : Cyclization processes typically involve the formation of a cyclic structure from linear precursors through various mechanisms, including electrophilic aromatic substitution or nucleophilic attack.
Example : The reaction of substituted anilines with alkynes in the presence of copper(II) catalysts has shown effective results in synthesizing quinolines with good regioselectivity and yields ranging from 58% to 96%.
Oxidative Methods
General Mechanism : Oxidative methods often utilize oxidizing agents to facilitate the formation of quinoline derivatives from simpler precursors.
Example : The oxidation of 8-substituted quinolines using hydrogen peroxide in alkaline conditions has been reported to yield pyridine derivatives, which can further react to form quinoline structures.
Microwave-Assisted Synthesis
General Mechanism : Microwave-assisted synthesis enhances reaction rates and yields by providing uniform heating, which can be particularly useful for complex organic reactions.
Example : Microwave irradiation has been employed in the synthesis of quinolines from anilines and alkynes, leading to improved yields compared to traditional heating methods.
| Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | 2-Aminophenol + Acetophenone | Acidic conditions | High (up to 95%) |
| Cyclization | Substituted Anilines + Alkynes | Copper(II) catalysis | 58 - 96 |
| Oxidative | 8-Substituted Quinoline + H₂O₂ | Alkaline conditions | Moderate |
| Microwave-Assisted | Anilines + Alkynes | Microwave irradiation | Improved |
Recent studies have highlighted the pharmacological potential of quinoline derivatives, including Quinoline, 4-methyl-8-(1-methylethyl)-2-(3-pyridinyl)-. These compounds have shown significant activity against various pathogens, including viruses and bacteria. The substitution patterns on the quinoline ring are crucial for enhancing biological efficacy, making them valuable candidates for drug development.
Q & A
Basic: What are the primary synthetic strategies for preparing 4-methyl-8-isopropyl-2-(3-pyridinyl)quinoline derivatives?
Answer:
The synthesis typically involves:
- Traditional methods : Friedländer or Skraup reactions to construct the quinoline core, followed by regioselective functionalization. For example, the Skraup reaction uses glycerol, sulfuric acid, and aniline derivatives under thermal conditions to form the quinoline backbone .
- Modern C–H activation : Direct alkylation via transition-metal catalysis (e.g., Pd or Rh) to introduce substituents like isopropyl at the 8-position, as demonstrated in selective alkylation of quinoline C–H bonds .
- Late-stage diversification : Functionalization of pre-synthesized quinoline scaffolds using cross-coupling reactions (e.g., Suzuki-Miyaura for pyridinyl groups at position 2) .
Advanced: How can regioselective functionalization at the C-3 position of quinoline derivatives be achieved?
Answer:
Recent advances include:
- Photoredox catalysis : Enables radical-based C–H functionalization at electron-deficient positions like C-3 .
- Directed ortho-metalation : Use of directing groups (e.g., amides) to selectively activate the C-3 position for fluorination or trifluoromethylation, critical for enhancing bioavailability .
- Electrophilic aromatic substitution : Controlled reaction conditions (e.g., low temperature, specific solvents) to favor substitution at C-3 over other positions .
Basic: What in vitro assays are standard for evaluating biological activity of this quinoline derivative?
Answer:
Common assays include:
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Anticancer screening : Cytotoxicity via MTT assays using cancer cell lines (e.g., HeLa, MCF-7) and kinase inhibition profiling (e.g., EGFR, VEGFR) .
- Antioxidant activity : DPPH radical scavenging assays to assess redox-modulating properties .
Advanced: How do structural modifications at the 8-isopropyl group impact pharmacokinetic properties?
Answer:
- Lipophilicity : Bulkier substituents (e.g., trifluoromethyl vs. isopropyl) increase logP values, enhancing membrane permeability but potentially reducing solubility .
- Metabolic stability : Electron-withdrawing groups at the 8-position (e.g., CF₃) slow hepatic CYP450-mediated oxidation, improving half-life .
- Bioavailability : Isopropyl groups balance lipophilicity and solubility, as seen in analogs with improved oral absorption in rodent models .
Data Contradiction: Why do similar derivatives show conflicting results in antiparasitic vs. anticancer assays?
Answer:
Discrepancies arise from:
- Target specificity : Antiparasitic activity (e.g., inhibition of Plasmodium hemozoin formation) depends on heme-binding quinoline moieties, whereas anticancer effects often involve kinase or tubulin inhibition .
- Assay conditions : Variations in pH (critical for heme interactions) or redox environments (affecting oxidative stress pathways) .
Advanced: What computational tools predict multi-target binding affinity for quinoline derivatives?
Answer:
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., BCR-Abl) and tubulin .
- Molecular dynamics (MD) simulations : Assess binding stability over time, particularly for flexible targets like HSP90 .
- Machine learning : QSAR models trained on datasets of IC₅₀ values to predict polypharmacology .
Basic: How is structural integrity validated post-synthesis?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyridinyl at C-2, isopropyl at C-8) .
- X-ray crystallography : Resolves crystal packing and planar quinoline ring conformations .
- HPLC-MS : Verifies purity (>95%) and molecular weight .
Advanced: What strategies improve solubility of hydrophobic quinoline derivatives?
Answer:
- Prodrug design : Introduce phosphate or amino acid esters at the 4-methyl group for enhanced aqueous solubility .
- Nanoparticle formulation : Encapsulation in PEGylated liposomes or cyclodextrin complexes .
- Ionic liquid synthesis : Combine quinoline derivatives with ionic counterions to reduce crystallinity .
Data Contradiction: How to resolve inconsistent IC₅₀ values in kinase inhibition studies?
Answer:
- Standardize assay protocols : Use identical ATP concentrations, incubation times, and cell lines (e.g., NCI-60 panel) .
- Control for stability : Assess compound degradation in DMSO stock solutions via LC-MS .
- Validate with orthogonal assays : Compare enzymatic inhibition (e.g., ADP-Glo) with cellular viability data .
Advanced: Can this quinoline derivative act as a multi-target agent, and how is this evaluated?
Answer:
- Phenotypic screening : Test in complex disease models (e.g., tumor spheroids) to capture multi-target effects .
- Target deconvolution : Use CRISPR-Cas9 knockout libraries or proteome profiling to identify interacting proteins .
- Synergy studies : Combine with known inhibitors (e.g., paclitaxel for tubulin) to assess additive vs. synergistic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
